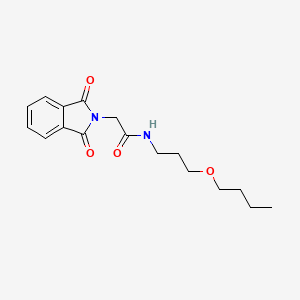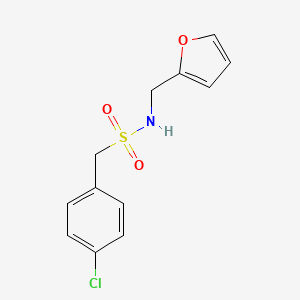
N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, also known as BISA, is a compound that has gained attention in the scientific community due to its potential applications in various fields. BISA is a white crystalline powder that is soluble in organic solvents.
作用机制
The mechanism of action of N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is not well understood. However, studies have suggested that N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide may inhibit the activity of enzymes that are involved in cancer cell growth and inflammation. N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide may also inhibit the growth of weeds by disrupting their cellular processes.
Biochemical and Physiological Effects
N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been shown to have low toxicity in animal studies. However, further studies are needed to determine the long-term effects of N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide on human health. N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been shown to be metabolized in the liver and excreted in the urine.
实验室实验的优点和局限性
One advantage of N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is that it is relatively easy to synthesize in the laboratory. However, N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is not commercially available, which may limit its use in experiments. Another limitation of N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide. One direction is to further investigate its potential use as an anti-cancer agent. Studies could focus on the mechanism of action of N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide and its efficacy in animal models of cancer. Another direction is to investigate its potential use as a herbicide. Studies could focus on its efficacy in various crops and its environmental impact. Finally, studies could investigate the use of N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide as a precursor for the synthesis of novel materials.
合成方法
The synthesis of N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves a multi-step process that requires several reagents and conditions. The first step involves the reaction of 3-bromo-1-propanol with sodium hydride to produce 3-bromopropyl sodium salt. The second step involves the reaction of 3-bromopropyl sodium salt with ethyl acetoacetate to produce 3-butoxypropyl-2-acetoacetate. The third step involves the reaction of 3-butoxypropyl-2-acetoacetate with phthalic anhydride to produce N-(3-butoxypropyl)-phthalimide. The final step involves the reaction of N-(3-butoxypropyl)-phthalimide with acetic anhydride to produce N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide.
科学研究应用
N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has shown potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has also been studied for its potential use as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of arthritis. In agriculture, N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of weeds in various crops. In material science, N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been studied for its potential use as a precursor for the synthesis of novel materials.
属性
IUPAC Name |
N-(3-butoxypropyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-2-3-10-23-11-6-9-18-15(20)12-19-16(21)13-7-4-5-8-14(13)17(19)22/h4-5,7-8H,2-3,6,9-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJUCBOGWOVHBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-dichlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5108052.png)
![methyl [5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5108058.png)


![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5108087.png)
![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5108089.png)
![methyl 4-[3-(benzyl{[(4-fluorophenyl)amino]carbonothioyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5108095.png)

![N-(2-fluorophenyl)-2-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]acetamide](/img/structure/B5108115.png)
![2-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5108118.png)

![6-methyl-5-[(1-phenylethyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B5108133.png)
![4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B5108138.png)
